

Sulochrin: A Fungal Metabolite with Diverse Biological Activities

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sulochrin**
Cat. No.: **B161669**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulochrin is a naturally occurring benzophenone derivative, first isolated from the fungus *Aspergillus terreus*. It has garnered significant interest in the scientific community due to its diverse range of biological activities, including anti-inflammatory, anti-angiogenic, and weak cytotoxic effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of **sulochrin**, with a focus on its potential as a lead compound in drug discovery. Detailed experimental protocols for its synthesis and key biological assays are also presented to facilitate further research and development.

Chemical Structure and Properties

Sulochrin, with the IUPAC name methyl 2-(2,6-dihydroxy-4-methylbenzoyl)-5-hydroxy-3-methoxybenzoate, is characterized by a benzophenone core structure. Its chemical and physical properties are summarized in the tables below.

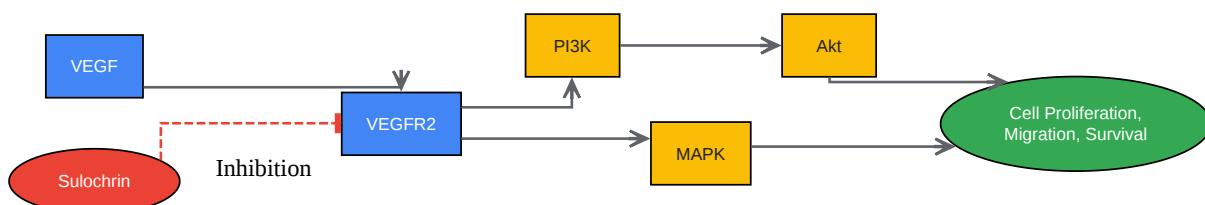
Table 1: Chemical Identifiers and Molecular Properties of Sulochrin

Property	Value	Reference(s)
IUPAC Name	methyl 2-(2,6-dihydroxy-4-methylbenzoyl)-5-hydroxy-3-methoxybenzoate	[1]
CAS Number	519-57-3	[1]
Molecular Formula	C ₁₇ H ₁₆ O ₇	[1]
Molecular Weight	332.31 g/mol	[1]
Canonical SMILES	CC1=CC(=C(C(=C1)O)C(=O)C2=C(C=C(C=C2OC)O)C(=O)OC(=O)O	[1]
InChI	InChI=1S/C17H16O7/c1-8-4-11(19)15(12(20)5-8)16(21)14-10(17(22)24-3)6-9(18)7-13(14)23-2/h4-7,18-20H,1-3H3	[1]
InChIKey	YJRLSCDUYLRBIZ-UHFFFAOYSA-N	[1]

Table 2: Physicochemical Properties of Sulochrin

Property	Value	Reference(s)
Physical State	Solid	
Melting Point	Not available	
Solubility	Soluble in DMSO, DMF, ethanol, and methanol. Poorly soluble in water.	
LogP	2.9	[1]
pKa	Not available	

Table 3: Spectroscopic Data for Sulochrin

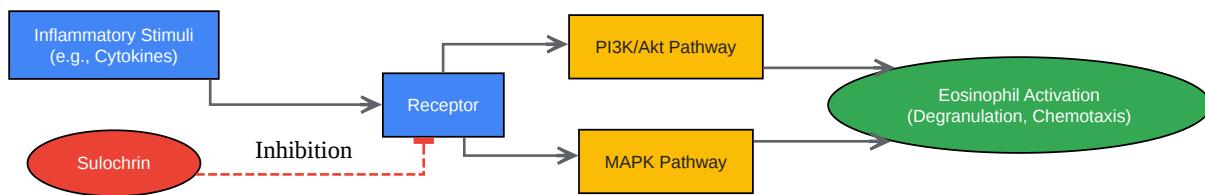

Spectroscopic Data	Details	Reference(s)
¹³ C NMR	Spectral data available in public databases.	
GC-MS	Spectral data available in public databases.	[1]
LC-MS	Precursor m/z: 331.0823 ([M-H] ⁻)	[1]

Biological Activities and Signaling Pathways

Sulochrin exhibits a range of biological effects, primarily centered around anti-inflammatory and anti-angiogenic activities.

Anti-Angiogenic Activity

Sulochrin has been shown to inhibit the formation of capillary-like tube structures by human umbilical vein endothelial cells (HUVECs) induced by vascular endothelial growth factor (VEGF). This suggests a potential role for **sulochrin** in targeting angiogenesis, a critical process in tumor growth and metastasis. While the precise molecular mechanism is not fully elucidated, it is hypothesized that **sulochrin** may interfere with the VEGF signaling cascade. The binding of VEGF to its receptor, VEGFR2, typically activates downstream pathways such as the PI3K/Akt and MAPK pathways, which are crucial for endothelial cell proliferation, migration, and survival. **Sulochrin**'s inhibitory effect likely involves the modulation of one or more key components within these pathways.



[Click to download full resolution via product page](#)

Figure 1: Proposed Inhibition of VEGF Signaling by **Sulochrin**.

Anti-inflammatory Activity

Sulochrin has demonstrated potent inhibitory effects on the activation of eosinophils, a type of white blood cell implicated in allergic inflammation and asthma.^[2] It has been shown to inhibit eosinophil degranulation, superoxide production, and chemotaxis.^[2] The activation of eosinophils is a complex process involving various signaling pathways, including the PI3K/Akt and MAPK pathways, which are triggered by stimuli such as cytokines and chemokines. The inhibitory action of **sulochrin** on eosinophil function suggests its potential as a therapeutic agent for eosinophil-mediated inflammatory diseases.

[Click to download full resolution via product page](#)Figure 2: Proposed Inhibition of Eosinophil Activation by **Sulochrin**.

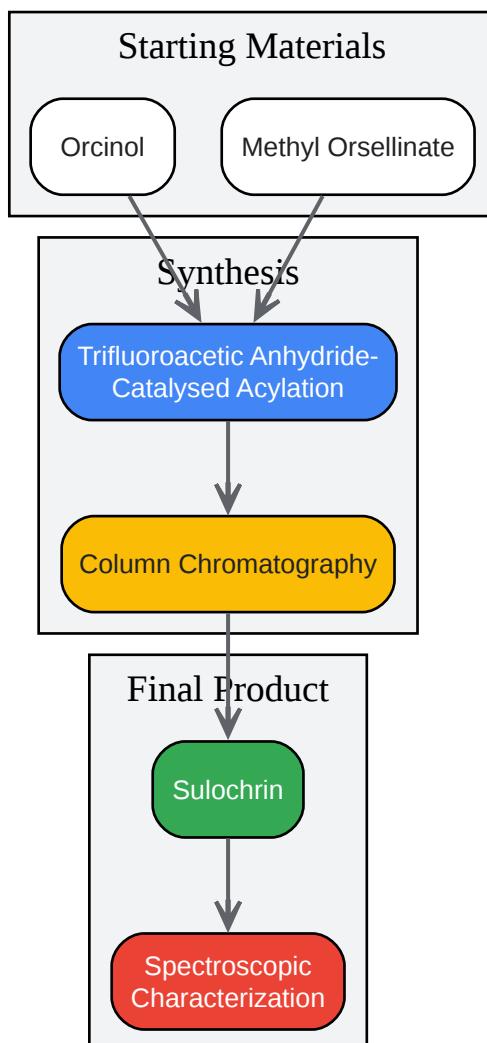
Other Biological Activities

Studies on **sulochrin** and its derivatives have revealed a broader spectrum of biological activities. Its methylated analog, **methylsulochrin**, has been identified as a partial agonist of the aryl hydrocarbon receptor (AhR), suggesting a role in modulating immune responses and potentially in antiviral and anti-inflammatory activities. **Sulochrin** itself has been reported to possess weak cytotoxic activity against certain cancer cell lines.

Experimental Protocols

Synthesis of Sulochrin

The total synthesis of **sulochrin** can be achieved through a multi-step process involving the acylation of an orcinol derivative. The following is a representative protocol based on published methods.^[3]


Materials:

- Orcinol
- Methyl orsellinate
- Trifluoroacetic anhydride
- Pyridine
- Appropriate solvents (e.g., anhydrous diethyl ether, dichloromethane)
- Reagents for photo-Fries rearrangement (if applicable)
- Standard laboratory glassware for organic synthesis
- Chromatography supplies for purification (silica gel, solvents)

Procedure:

- Preparation of the Depside Intermediate:
 - Dissolve methyl orsellinate and a suitable protected orcinol derivative in an anhydrous solvent such as dichloromethane or diethyl ether.
 - Add trifluoroacetic anhydride dropwise to the cooled solution with stirring.
 - Allow the reaction to proceed at room temperature until completion, monitoring by thin-layer chromatography (TLC).
 - Work up the reaction mixture by washing with aqueous sodium bicarbonate and brine, followed by drying over anhydrous sodium sulfate.
 - Purify the resulting depside by column chromatography on silica gel.
- Photo-Fries Rearrangement (if applicable):
 - Dissolve the purified depside in a suitable solvent in a quartz reaction vessel.

- Irradiate the solution with a high-pressure mercury lamp while maintaining a constant temperature.
- Monitor the reaction progress by TLC.
- Upon completion, concentrate the reaction mixture and purify the resulting benzophenone derivative by column chromatography.
- Trifluoroacetic Anhydride-Catalysed Acylation:
 - Alternatively, dissolve orcinol and methyl orsellinate in a suitable solvent.
 - Add trifluoroacetic anhydride and a catalytic amount of a strong acid.
 - Heat the reaction mixture under reflux and monitor its progress by TLC.
 - After completion, cool the reaction mixture and perform an aqueous workup.
 - Purify the crude product by column chromatography to yield **sulochrin**.
- Characterization:
 - Confirm the identity and purity of the synthesized **sulochrin** using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry, and compare the data with reported values.

[Click to download full resolution via product page](#)

Figure 3: General Workflow for the Synthesis of **Sulochrin**.

VEGF-Induced Tube Formation Assay

This assay assesses the ability of **sulochrin** to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (EGM)

- Basement Membrane Extract (BME), such as Matrigel®
- Vascular Endothelial Growth Factor (VEGF)
- **Sulochrin** (dissolved in DMSO)
- 96-well plates
- Inverted microscope with imaging capabilities

Procedure:

- Plate Coating:
 - Thaw BME on ice.
 - Coat the wells of a 96-well plate with a thin layer of BME and allow it to solidify at 37°C for 30-60 minutes.
- Cell Seeding:
 - Harvest HUVECs and resuspend them in EGM at a concentration of 2×10^5 cells/mL.
 - Prepare different concentrations of **sulochrin** in EGM. Include a vehicle control (DMSO).
 - Add VEGF to the cell suspensions to a final concentration of 50 ng/mL (except for the negative control).
 - Add the HUVEC suspension containing VEGF and the respective concentrations of **sulochrin** to the BME-coated wells.
- Incubation and Imaging:
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
 - Monitor tube formation periodically using an inverted microscope.
 - Capture images of the tube networks at the desired time point.

- Quantification:
 - Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of meshes using image analysis software.
 - Calculate the percentage of inhibition of tube formation by **sulochrin** relative to the VEGF-treated control.

Eosinophil Degranulation Assay

This assay measures the inhibitory effect of **sulochrin** on the release of granular contents from activated eosinophils.

Materials:

- Human eosinophils (isolated from peripheral blood)
- RPMI 1640 medium
- Stimulating agent (e.g., opsonized Sephadex beads, C5a, or PAF)
- **Sulochrin** (dissolved in DMSO)
- 96-well plates
- Reagents for measuring eosinophil peroxidase (EPO) or eosinophil-derived neurotoxin (EDN) activity (e.g., ELISA kit)
- Plate reader

Procedure:

- Cell Preparation:
 - Isolate eosinophils from human peripheral blood using standard methods.
 - Resuspend the purified eosinophils in RPMI 1640 medium at a concentration of 1×10^6 cells/mL.

- Treatment and Stimulation:
 - Pre-incubate the eosinophils with various concentrations of **sulochrin** or vehicle (DMSO) for 30 minutes at 37°C.
 - Add the stimulating agent to the wells to induce degranulation.
- Incubation and Supernatant Collection:
 - Incubate the plate at 37°C for 1-4 hours.
 - Centrifuge the plate to pellet the cells.
 - Carefully collect the supernatants.
- Quantification of Degranulation:
 - Measure the amount of EPO or EDN in the supernatants using a specific ELISA or enzymatic assay.
 - Calculate the percentage of inhibition of degranulation by **sulochrin** compared to the stimulated control.

Conclusion

Sulochrin is a promising natural product with well-defined anti-inflammatory and anti-angiogenic properties. Its ability to modulate key signaling pathways involved in these processes makes it an attractive candidate for further investigation in the context of cancer, allergic diseases, and other inflammatory conditions. The experimental protocols provided in this guide offer a framework for researchers to synthesize and evaluate the biological activities of **sulochrin** and its analogs, paving the way for the development of novel therapeutics. Further studies are warranted to fully elucidate its mechanisms of action and to explore its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Sulochrin | C17H16O7 | CID 160505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sulochrin inhibits eosinophil activation and chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The biosynthesis of phenols. Part XIX. Synthesis of the polyhydroxybenzophenone derivative, sulochrin, of the gris-2',5'-diene-3,4'-dione, trypacidin, and of related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Sulochrin: A Fungal Metabolite with Diverse Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b161669#sulochrin-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com